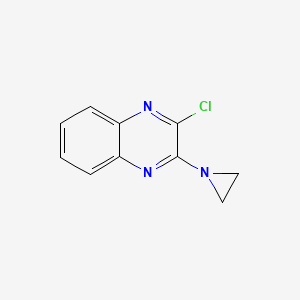

2-(Aziridin-1-yl)-3-chloroquinoxaline

Description

2-(Aziridin-1-yl)-3-chloroquinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with a chlorine atom at the 3-position and an aziridine ring at the 2-position. Quinoxalines are known for their broad pharmacological applications, including antiviral, antimicrobial, and anticancer activities . The synthesis of this compound involves the reaction of 2,3-dichloroquinoxaline with aziridine, yielding 2-(1-aziridinyl)-3-chloroquinoxaline, which can further rearrange into imidazo[1,2-a]quinoxaline derivatives under specific conditions . The chloro substituent at the 3-position enhances electronic interactions critical for binding to biological targets, while the aziridine moiety introduces reactivity for further functionalization .

Properties

CAS No. |

90799-82-9 |

|---|---|

Molecular Formula |

C10H8ClN3 |

Molecular Weight |

205.64 g/mol |

IUPAC Name |

2-(aziridin-1-yl)-3-chloroquinoxaline |

InChI |

InChI=1S/C10H8ClN3/c11-9-10(14-5-6-14)13-8-4-2-1-3-7(8)12-9/h1-4H,5-6H2 |

InChI Key |

UCPNGDHLKPSPPV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1C2=NC3=CC=CC=C3N=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aziridin-1-yl)-3-chloroquinoxaline typically involves the cyclization of appropriate haloamines or amino alcohols. One common method is the intramolecular nucleophilic substitution reaction where an amine functional group displaces an adjacent halide . Another method involves the addition of nitrenes to alkenes, which can be generated in situ from organic azides .

Industrial Production Methods: Industrial production of aziridines, including this compound, often employs the dehydration of aminoethanol using oxide catalysts at high temperatures or the conversion of aminoethanol to sulfate esters followed by base-induced sulfate elimination . These methods are scalable and provide high yields suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-(Aziridin-1-yl)-3-chloroquinoxaline undergoes various chemical reactions, including:

Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.

Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aziridine ring due to its ring strain.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the aziridine ring under mild conditions.

Major Products:

Oxidation: Aziridine N-oxides.

Reduction: Primary and secondary amines.

Substitution: Various substituted aziridines depending on the nucleophile used.

Scientific Research Applications

2-(Aziridin-1-yl)-3-chloroquinoxaline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aziridin-1-yl)-3-chloroquinoxaline involves the reactivity of the aziridine ring, which can form covalent bonds with nucleophilic sites in biological molecules. The quinoxaline core can interact with various biological targets, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 2-(aziridin-1-yl)-3-chloroquinoxaline are influenced by its substituents. Below is a detailed comparison with structurally analogous quinoxaline derivatives.

Substituent Effects at the 3-Position: Chloro vs. Alkyl Groups

Replacing the 3-chloro group with alkyl substituents (e.g., methyl, ethyl, or isopropyl) significantly alters potency. For example:

- 3-Chloroquinoxaline Derivatives: Demonstrated superior inhibitory activity against hepatitis C virus (HCV) NS3/4A protease compared to 3-methyl- and 3-ethyl-quinoxaline analogues. Compounds like 9d and 10d (tert-butyl P4 capping) showed 2-fold higher potency against wild-type (WT) and resistant proteases (R155K, D168A) than their methyl counterparts 9b and 10b .

- 3-Methyl/3-Ethyl Analogues : Exhibited reduced π-π stacking interactions with His57, a catalytic residue, due to weaker electron-withdrawing effects. This resulted in lower Ki values (e.g., WTKi for 3-methyl compounds: ~7–8 nM vs. 3.8–3.9 nM for 3-chloro derivatives) .

Table 1: Comparison of 3-Substituted Quinoxaline Inhibitors

| Compound | 3-Substituent | WTKi (nM) | R155K Ki (nM) | D168A EC₅₀ (nM) |

|---|---|---|---|---|

| 9b | Methyl | 7.2 | 45 | 120 |

| 9d | Chloro | 3.8 | 22 | 38 |

| 10b | Methyl | 8.1 | 50 | 135 |

| 10d | Chloro | 3.9 | 24 | 42 |

Data adapted from protease inhibition assays .

Chloro vs. Trifluoromethyl Substitutents

While both chloro and trifluoromethyl (CF₃) groups are electron-withdrawing, their steric and electronic profiles differ:

- 3-Trifluoromethylquinoxaline: Larger size (~2.5 Å wider than chloro) led to reduced potency against WT protease (e.g., 9e WTKi = 15 nM vs. 9d WTKi = 3.8 nM). However, CF₃ derivatives showed slightly improved activity against resistant variants (R155K Ki = 18 nM vs. 22 nM for chloro) .

- 3-Chloroquinoxaline: Optimal balance of size and electronegativity enabled stronger π-π interactions, making it more effective against multidrug-resistant HCV variants (e.g., D168A/V EC₅₀ = 12–38 nM) .

Limitations and Resistance Profiles

Despite its advantages, 3-chloroquinoxaline derivatives are more susceptible to the A156T protease mutation than macrocyclic inhibitors (e.g., EC₅₀ for A156T: >500 nM for linear 3-chloro compounds vs. 20 nM for macrocyclics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.